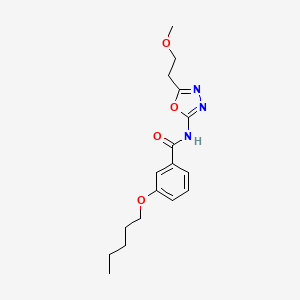

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, which is a common heterocyclic ring in medicinal chemistry due to its bioisosteric relationship with the amide group. The pentyloxy and 2-methoxyethyl groups could be introduced through etherification reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the 1,3,4-oxadiazole ring, and the pentyloxy and 2-methoxyethyl substituents. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give it both polar and nonpolar characteristics. Its solubility would depend on the solvent used, and its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Optoelectronic Devices

The compound’s structure suggests potential use in optoelectronic devices. Researchers have explored its properties for light-emitting diodes (LEDs), organic solar cells, and photodetectors. The presence of the oxadiazole moiety and the pentyloxybenzamide group may contribute to its electronic behavior and light emission properties .

Antisense Technology

Antisense technology involves designing synthetic oligonucleotides to specifically target and inhibit gene expression. The compound’s 2-methoxyethyl modification could make it suitable for antisense applications. Investigating its binding affinity to complementary RNA or DNA sequences could provide valuable insights for therapeutic development .

Isotopic Engineering

Researchers have explored isotopic engineering to control local hyperfine fields in conjugated polymers. In the case of poly[2-methoxy-5-(2’-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), perdeuteration (replacing hydrogen with deuterium) affects its magnetic resonance properties. Similar investigations could be extended to our compound, shedding light on its spin dynamics and potential applications in spintronics .

Drug Delivery Systems

The compound’s unique structure, combining an oxadiazole ring with a pentyloxybenzamide group, could be harnessed for drug delivery. Researchers might explore its self-assembly behavior, solubility, and biocompatibility. By incorporating it into nanocarriers or micelles, targeted drug delivery systems could be developed .

Organic Semiconductors

Given its conjugated backbone and electron-rich oxadiazole unit, our compound could serve as an organic semiconductor. Its charge transport properties, film-forming ability, and stability under ambient conditions are worth investigating. Potential applications include organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Bioimaging Probes

The compound’s fluorescence properties make it a candidate for bioimaging applications. Researchers could explore its cellular uptake, photostability, and targeting capabilities. By functionalizing it with specific ligands, it could be used as a fluorescent probe for visualizing cellular processes or disease-related biomarkers .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with various biological targets such as enzymes or receptors. The presence of the 1,3,4-oxadiazole ring and the ether groups could potentially enhance its lipophilicity, aiding in membrane permeability .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its chemical and biological properties. This could include studying its reactivity, stability, and potential biological activity. Additionally, its potential applications in fields such as medicinal chemistry could be explored .

Eigenschaften

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-3-4-5-10-23-14-8-6-7-13(12-14)16(21)18-17-20-19-15(24-17)9-11-22-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYJTXYXHIRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)

![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)

![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)

![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2700339.png)